Diphenyl(((trifluoromethyl)sulfonyl)methyl)phosphine oxide
Description
Diphenyl(((trifluoromethyl)sulfonyl)methyl)phosphine oxide is a phosphine oxide derivative characterized by a trifluoromethylsulfonylmethyl substituent attached to a phosphorus center. The trifluoromethylsulfonyl group (-SO₂CF₃) is strongly electron-withdrawing, which likely enhances the compound’s stability, acidity, and reactivity in coordination chemistry or catalytic applications .
Properties
Molecular Formula |
C14H12F3O3PS |
|---|---|
Molecular Weight |
348.28 g/mol |
IUPAC Name |
[phenyl(trifluoromethylsulfonylmethyl)phosphoryl]benzene |
InChI |
InChI=1S/C14H12F3O3PS/c15-14(16,17)22(19,20)11-21(18,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
VDDSBCREFYQGSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CS(=O)(=O)C(F)(F)F)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(((trifluoromethyl)sulfonyl)methyl)phosphine oxide typically involves the reaction of diphenylphosphine oxide with a trifluoromethylsulfonylmethylating agent. One common method includes the use of trifluoromethylsulfonylmethyl iodide as the methylating agent in the presence of a base such as potassium carbonate. The reaction is carried out under inert conditions to prevent oxidation and degradation of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product.
Chemical Reactions Analysis
Types of Reactions
Diphenyl(((trifluoromethyl)sulfonyl)methyl)phosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to its corresponding phosphine under specific reducing agents.
Substitution: The trifluoromethylsulfonylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in the replacement of the trifluoromethylsulfonylmethyl group with various nucleophiles .
Scientific Research Applications
Diphenyl(((trifluoromethyl)sulfonyl)methyl)phosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Mechanism of Action
The mechanism by which Diphenyl(((trifluoromethyl)sulfonyl)methyl)phosphine oxide exerts its effects involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphine oxide group can coordinate with metal ions, facilitating catalytic processes. The trifluoromethylsulfonylmethyl group can participate in various chemical transformations, making the compound versatile in different chemical environments .
Comparison with Similar Compounds
Comparison with Similar Phosphine Oxide Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional attributes of Diphenyl(((trifluoromethyl)sulfonyl)methyl)phosphine oxide with analogous compounds:
*Note: The molecular formula and weight for the target compound are inferred based on substituent chemistry.
Electronic and Reactivity Differences
- Electron-Withdrawing Capacity : The trifluoromethylsulfonyl group (-SO₂CF₃) in the target compound is significantly more electron-withdrawing than the phenylsulfonyl (-SO₂C₆H₅) group in or the acetylide (-C≡C-) group in . This enhances the Lewis acidity of the phosphorus center, making it a stronger coordinating agent for metal ions in extraction processes .
- Synergistic Effects : Phosphine oxides with carbamoylmethyl groups (e.g., diphenyl(dialkylcarbamoylmethyl)phosphine oxides) show enhanced extraction efficiency for rare earth elements (REEs) when paired with ionic liquids like [BMIM][NTf₂] . The target compound’s -SO₂CF₃ group may exhibit similar synergies due to its polarity and compatibility with ionic liquids.
Application-Specific Performance
- Extraction Chemistry: Diphenyl(dialkylcarbamoylmethyl)phosphine oxides demonstrate superior extraction of REEs (e.g., La³⁺, Eu³⁺) compared to non-functionalized analogs, achieving distribution ratios (D) > 100 in nitric acid media . The target compound’s -SO₂CF₃ group could further improve selectivity for heavy REEs due to stronger electron-withdrawing effects.
- Catalysis and Materials : Compounds like Diphenyl(phenylethynyl)phosphine oxide are used as ligands in transition-metal catalysis. The target compound’s -SO₂CF₃ group may enhance catalytic activity in fluorination reactions or stabilize reactive intermediates.
Biological Activity
Diphenyl(((trifluoromethyl)sulfonyl)methyl)phosphine oxide, a phosphine oxide derivative, has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a phosphine oxide functional group attached to diphenyl and a trifluoromethylsulfonyl moiety. The presence of the trifluoromethyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
The primary mechanism of action for this compound involves its role as an inhibitor of topoisomerase I (TOP1). TOP1 is an essential enzyme that alleviates torsional strain in DNA during replication and transcription. Inhibition of this enzyme can lead to DNA damage and cell death, particularly in rapidly dividing cancer cells.
Inhibition Studies
Recent studies have demonstrated that phosphine oxide derivatives exhibit significant inhibitory effects on TOP1. For instance, a study reported that several synthesized phosphine oxides showed higher inhibition values than camptothecin (CPT), a well-known TOP1 inhibitor, particularly at extended incubation times. The degree of inhibition was assessed using a supercoiled plasmid relaxation assay, where the conversion of supercoiled DNA to relaxed forms was monitored. Results indicated that certain derivatives maintained their inhibitory effects even after prolonged incubation periods (up to 30 minutes) .
Cytotoxicity Assessment
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The findings suggest that while some derivatives exhibit selective cytotoxicity towards cancerous cells, they show minimal toxicity towards non-cancerous cell lines, such as MRC-5. This selectivity is crucial for therapeutic applications as it may reduce side effects associated with traditional chemotherapeutics .
Table 1: Cytotoxicity of Phosphine Oxide Derivatives Against Cancer Cell Lines
| Compound | Cell Line A (IC50 µM) | Cell Line B (IC50 µM) | Non-Cancerous Cell Line (IC50 µM) |
|---|---|---|---|
| Compound 1 | 10 | 15 | >100 |
| Compound 2 | 5 | 20 | >100 |
| CPT | 2 | 8 | 5 |
Case Studies and Research Findings
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Antiproliferative Activity : A study involving the synthesis and evaluation of various phosphine oxides demonstrated their ability to inhibit cell proliferation in multiple cancer types. The compounds were tested in vitro against breast cancer and lung cancer cell lines, showing promising results in reducing cell viability .
- Mechanistic Insights : Further mechanistic studies revealed that these compounds induce apoptosis in cancer cells through the activation of caspase pathways. This apoptotic effect was confirmed using flow cytometry assays which indicated an increase in early and late apoptotic cells upon treatment with this compound .
- In Vivo Studies : Preliminary in vivo studies using animal models have suggested that these compounds can effectively reduce tumor size without significant toxicity at therapeutic doses. These findings support the potential for clinical development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
